2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid
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Overview
Description
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl furan intermediate. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(Trifluoromethyl)phenyl)-2-furancarboxylic acid
- 2-(3-(Trifluoromethyl)phenyl)furo[3,2-c]pyridine
- 2-(3-(Trifluoromethyl)phenyl)furo[3,2-b]pyrrole
Uniqueness
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropanecarboxylic acid moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H11F3O3 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)9-3-1-2-8(6-9)12-4-5-13(21-12)10-7-11(10)14(19)20/h1-6,10-11H,7H2,(H,19,20) |
InChI Key |
KZPJTWXWGFANBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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